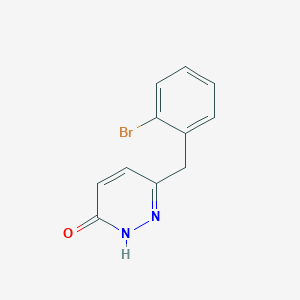

6-(2-Bromobenzyl)-3-pyridazinol

Description

6-(2-Bromobenzyl)-3-pyridazinol (CAS: 338405-76-8) is a heterocyclic compound featuring a pyridazinol core substituted with a 2-bromobenzyl group. Its molecular formula is C₁₁H₉BrN₂O, with a calculated molecular weight of 285.11 g/mol. The bromine atom at the ortho position of the benzyl group confers distinct steric and electronic properties, making it a candidate for medicinal chemistry and material science research .

Properties

IUPAC Name |

3-[(2-bromophenyl)methyl]-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-4-2-1-3-8(10)7-9-5-6-11(15)14-13-9/h1-6H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKPBYNQAJDOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NNC(=O)C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromobenzyl)-3-pyridazinol typically involves the reaction of 2-bromobenzyl bromide with a pyridazine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromobenzyl)-3-pyridazinol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding a benzyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of various substituted pyridazinol derivatives.

Scientific Research Applications

6-(2-Bromobenzyl)-3-pyridazinol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(2-Bromobenzyl)-3-pyridazinol involves its interaction with specific molecular targets. The bromine substituent can participate in halogen bonding, enhancing the compound’s binding affinity to certain proteins or enzymes. Additionally, the pyridazine ring can interact with nucleophilic sites, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the pyridazinol scaffold but differ in substituent type, position, or functional groups. Key comparisons are summarized in Table 1.

Halogen-Substituted Derivatives

6-(2-Fluorobenzyl)-3-pyridazinol (CAS: 200001-64-5)

- Molecular Formula : C₁₁H₉FN₂O

- Molecular Weight : 204.21 g/mol

- Key Differences :

6-(2-Chloro-6-Fluorobenzyl)-3-pyridazinol (CAS: 320419-50-9)

- Molecular Formula : C₁₁H₈ClFN₂O

- Molecular Weight : 238.65 g/mol

- Key Differences: Dual halogen substitution (Cl and F) introduces synergistic electronic effects. Increased lipophilicity compared to mono-halogenated analogs. Potential use in multi-target kinase inhibitors .

6-(4-Chlorobenzyl)-3-pyridazinol

Methoxy-Substituted Derivative

6-(4-Methoxybenzyl)-3-pyridazinol

- Molecular Formula : C₁₂H₁₂N₂O₂

- Molecular Weight : 232.24 g/mol

- Key Differences: Methoxy group’s electron-donating nature enhances π-π stacking interactions. Improved solubility in organic solvents compared to halogenated analogs. Potential use in CNS-targeting drugs due to blood-brain barrier permeability .

Structural and Physicochemical Analysis

Table 1: Comparative Data for Pyridazinol Derivatives

| Compound Name | Substituent(s) | Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| 6-(2-Bromobenzyl)-3-pyridazinol | Bromine | Ortho | C₁₁H₉BrN₂O | 285.11 | 338405-76-8 |

| 6-(2-Fluorobenzyl)-3-pyridazinol | Fluorine | Ortho | C₁₁H₉FN₂O | 204.21 | 200001-64-5 |

| 6-(2-Chloro-6-Fluorobenzyl)-3-pyridazinol | Chlorine, Fluorine | Ortho, Para | C₁₁H₈ClFN₂O | 238.65 | 320419-50-9 |

| 6-(4-Chlorobenzyl)-3-pyridazinol | Chlorine | Para | C₁₁H₉ClN₂O | 232.68 (calc.) | Not available |

| 6-(4-Methoxybenzyl)-3-pyridazinol | Methoxy | Para | C₁₂H₁₂N₂O₂ | 232.24 | Not available |

Research Implications

- Drug Design: Bromine’s lipophilicity and van der Waals interactions make this compound suitable for hydrophobic target binding.

- Toxicity Considerations : Heavier halogens (Br, Cl) may pose metabolic challenges compared to fluorine or methoxy groups.

Biological Activity

6-(2-Bromobenzyl)-3-pyridazinol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological applications of this compound, drawing from a diverse range of studies and data.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzyl halides with pyridazinol derivatives. Various synthetic methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance reaction efficiency and reduce environmental impact.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Table 1 summarizes the minimum inhibitory concentrations (MICs) of selected derivatives:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 62.5 | Staphylococcus aureus |

| This compound | 125 | Escherichia coli |

| This compound | 31.25 | Candida albicans |

These results indicate promising potential for further development as antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays. In studies involving human cancer cell lines, this compound has shown significant cytotoxic effects. For example, an IC50 value of approximately 9.22 µM was reported against HeLa cells, demonstrating its potential as an anticancer agent. The following table illustrates the cytotoxic effects observed in different cell lines:

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| HeLa | 9.22 | 48 |

| Jurkat | 4.64 | 72 |

| A549 | 25.0 | 48 |

These findings suggest that the compound may inhibit tumor growth effectively, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.

- Antioxidant Properties : The antioxidant activity may contribute to its protective effects against oxidative stress in cells.

- Antimicrobial Mechanisms : The interaction with bacterial membranes or inhibition of essential enzymes could explain its antimicrobial efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of pyridazinol derivatives:

- Anticancer Study : A study involving a series of pyridazinol derivatives demonstrated that modifications at the benzyl position significantly enhanced anticancer activity against various cell lines.

- Antimicrobial Efficacy : Research on related compounds revealed that structural variations could lead to improved antimicrobial potency, suggesting a structure-activity relationship worth exploring further.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.